molecular formula C9H15ClN2O2 B1191571 ARRY-382

ARRY-382

Cat. No. B1191571
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARRY-382 is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R;  cFMS) with potential antineoplastic activity. cFMS tyrosine kinase inhibitor ARRY-382 binds to and inhibits the activity of cFMS. By preventing colony-stimulating factor-1 (CSF-1)-cFMS signaling, this agent may inhibit tumor cell proliferation in cFMS-overexpressing tumor cells.

Scientific Research Applications

ARRY-382 as a Cancer Treatment

ARRY-382 (PF-07265804) is a selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R) and has been studied for its potential in treating various advanced solid tumors. In a study, ARRY-382 was combined with pembrolizumab, a drug used in cancer immunotherapy, and tested in patients with advanced solid tumors, including pancreatic ductal adenocarcinoma (PDA), programmed cell death protein-1 (PD-1)/PD-ligand 1 (PD-L1) inhibitor-refractory advanced solid tumors, and platinum-resistant ovarian cancer (prOVCA). The study found that although the clinical benefit was limited, ARRY-382 combined with pembrolizumab was well-tolerated by patients. The research indicates ARRY-382's role in cancer treatment, particularly when combined with other cancer drugs like pembrolizumab (Johnson et al., 2022).

ARRY-382 in Clinical Trials

Another study focused on the evaluation of ARRY-382 in combination with pembrolizumab for treating patients with advanced solid tumors. This research was part of an open-label, multicenter, phase 1b/2 study to determine the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D) of ARRY-382 combined with pembrolizumab. The study also aimed to evaluate the activity of this combination in specific indications. This research underscores the importance of clinical trials in determining the safety and efficacy of ARRY-382 in cancer treatment (Harb et al., 2017).

ARRY-382's Mechanism of Action

ARRY-382's mechanism involves inhibiting the activity of CSF1R, a tyrosine kinase receptor that plays a significant role in macrophage differentiation and regulation of cell proliferation. By targeting CSF1R, ARRY-382 may inhibit tumor cell proliferation in tumors where CSF1R is overexpressed. This understanding of ARRY-382’s mechanism is crucial for its application in cancer therapy and indicates its potential role in the broader field of targeted cancer treatments (Definitions, 2020).

properties

Product Name

ARRY-382

Molecular Formula

C9H15ClN2O2

Appearance

Solid powder

synonyms

ARRY382;  ARRY 382;  ARRY-382.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.